Receptor Binding Affinity: Xenopsin vs. Neurotensin and Analogs
In a direct head-to-head comparison using intact murine N1E-115 neuroblastoma cells, xenopsin demonstrated an intermediate affinity for the neurotensin receptor relative to other natural analogs. The rank order of affinity was neurotensin-(8-13) > xenopsin > neurotensin > neuromedin N > LANT-6 [1]. This quantitative ranking confirms that xenopsin is a distinct and more potent ligand than neuromedin N or LANT-6, but less potent than the truncated neurotensin-(8-13) fragment, guiding appropriate selection for studies requiring a specific affinity profile.
| Evidence Dimension | Receptor Binding Affinity Rank Order |
|---|---|
| Target Compound Data | Xenopsin affinity is second only to neurotensin-(8-13) and greater than neurotensin. |
| Comparator Or Baseline | Neurotensin-(8-13) (most potent), Neurotensin (less potent than xenopsin), Neuromedin N (less potent), LANT-6 (least potent). |
| Quantified Difference | Affinity order: neurotensin-(8-13) > xenopsin > neurotensin > neuromedin N > LANT-6. |
| Conditions | Inhibition of [3H]neurotensin specific binding to intact murine neuroblastoma clone N1E-115 cells. |
Why This Matters
This established affinity hierarchy is critical for researchers designing competitive binding assays or functional studies where the potency of receptor interaction must be precisely matched to the experimental system.
- [1] Gilbert JA, Richelson E. LANT-6, xenopsin and neuromedin N stimulate cyclic GMP at neurotensin receptors. Eur J Pharmacol. 1986;129(3):379-383. doi:10.1016/0014-2999(86)90452-8. View Source
